molecular formula C11H16BrNO B2679604 5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide CAS No. 2253629-68-2

5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide

Cat. No.: B2679604
CAS No.: 2253629-68-2
M. Wt: 258.159
InChI Key: CIZVQFQBXGEKCV-UHFFFAOYSA-N
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Description

5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide is a chemical compound with the molecular formula C11H15NOBrH It is a derivative of benzazepine, a bicyclic compound containing a benzene ring fused to an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the ring-closing metathesis of dienyl N-(2-nitrophenyl)sulfonamide, followed by hydroxylation and N-deprotection . The final product is obtained through N-alkylation via reductive amination and subsequent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide involves its interaction with specific molecular targets, such as receptors and enzymes. For example, related compounds have been shown to act as antagonists at dopamine receptors, which are involved in various neurological processes . The exact pathways and molecular targets for this compound are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide is unique due to its specific substitution pattern and potential biological activities. Its methyl and hydroxyl groups confer distinct chemical properties that differentiate it from other benzazepine derivatives.

Properties

IUPAC Name

5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.BrH/c1-8-7-12-5-4-9-2-3-10(13)6-11(8)9;/h2-3,6,8,12-13H,4-5,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZVQFQBXGEKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC2=C1C=C(C=C2)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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